molecular formula C7H9N3O2 B12934375 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12934375
M. Wt: 167.17 g/mol
InChI Key: PWTYUGISKKIBKG-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropane ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring, followed by the introduction of the cyclopropane carboxylic acid moiety. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing the desired 1,2,3-triazole derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and higher yields. The use of metal-free catalysts and environmentally benign solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the cyclopropane carboxylic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .

Scientific Research Applications

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. The cyclopropane ring can also interact with hydrophobic regions of proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
  • 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid

Uniqueness

What sets 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid apart from similar compounds is its combination of a cyclopropane ring and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance in scientific research .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(2-methyltriazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-10-8-3-6(9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

PWTYUGISKKIBKG-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2CC2C(=O)O

Origin of Product

United States

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